molecular formula C20H22Cl3N3O3S B4815792 2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE

2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4815792
M. Wt: 490.8 g/mol
InChI Key: QEXKLXVSFQEABU-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the piperazine ring and chlorobenzyl group. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE stands out due to its unique structure and reactivity. Similar compounds include other benzene sulfonamides and piperazine derivatives, but the presence of multiple chlorine atoms and the specific arrangement of functional groups make this compound distinct.

Properties

IUPAC Name

2,4-dichloro-5-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl3N3O3S/c1-24(2)30(28,29)19-11-16(17(22)12-18(19)23)20(27)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXKLXVSFQEABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-5-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}-N,N-DIMETHYL-1-BENZENESULFONAMIDE

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